4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C17H22ClNO. It is known for its unique structure, which includes a piperidine ring attached to a naphthyloxyethyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride typically involves the reaction of 1-naphthol with 2-chloroethylpiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-naphthol attacks the chloroethyl group, forming the naphthyloxyethyl intermediate. This intermediate then reacts with piperidine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and is used in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride: Similar structure but with a different position of the naphthyloxy group, leading to different chemical and biological properties.
4-[2-(1-Naphthyloxy)ethyl]piperidine: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-(2-naphthalen-1-yloxyethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-6-16-15(4-1)5-3-7-17(16)19-13-10-14-8-11-18-12-9-14;/h1-7,14,18H,8-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHISEPUEMICUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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